Razuprotafib

Content Navigation

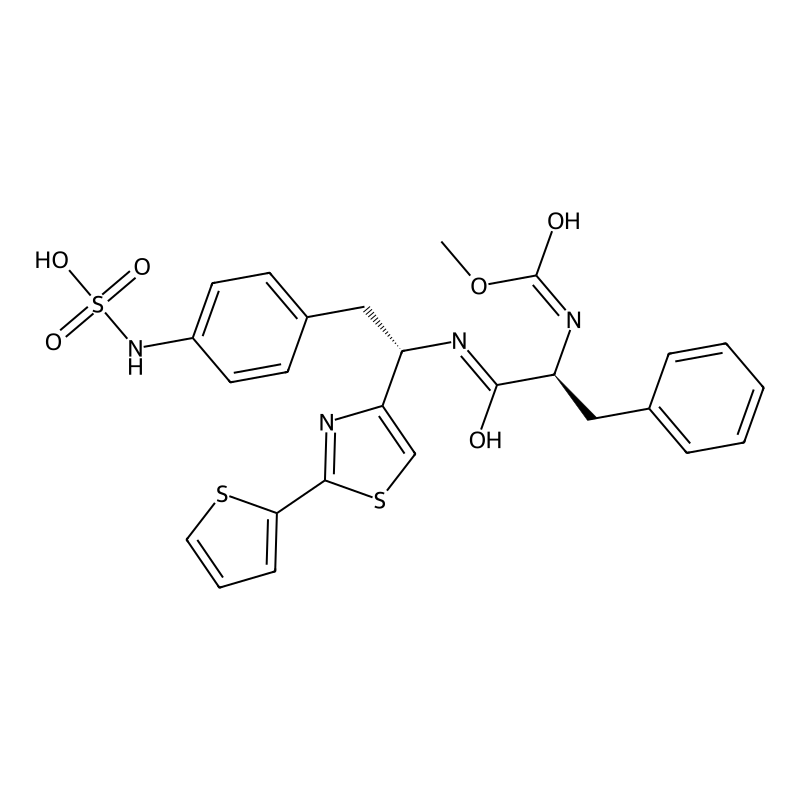

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Razuprotafib VE-PTP inhibition mechanism of action

Molecular Mechanism of Action

The mechanism of Razuprotafib can be visualized as a signaling pathway where inhibition of VE-PTP activates stabilizing processes in the endothelium. The following diagram illustrates the core molecular interactions:

- Primary Signaling (Tie2 Activation): In a healthy state, the Tie2 receptor is phosphorylated (activated) by its agonist ligand, Angiopoietin-1 (Angpt1), promoting vessel stability. VE-PTP acts as a critical negative regulator by dephosphorylating Tie2, thereby inactivating it [1] [2] [3]. This compound binds to and inhibits the intracellular catalytic domain of VE-PTP [4]. This inhibition shifts the balance towards Tie2 phosphorylation, enhancing downstream signaling even in the presence of the antagonistic ligand Angiopoietin-2 (Angpt2) [5].

- Secondary Signaling (eNOS Activation): Recent studies indicate that VE-PTP also directly dephosphorylates endothelial Nitric Oxide Synthase (eNOS) at tyrosine 81 (Tyr81), an important residue for its activation. By inhibiting VE-PTP, this compound promotes phosphorylation of eNOS at Tyr81, leading to increased nitric oxide (NO) production [1]. This pathway contributes to the vasodilatory and endothelial protective effects observed in some models.

- Downstream Functional Outcomes: The activation of both Tie2 and eNOS signaling cascades results in:

Preclinical Evidence & Experimental Data

Preclinical studies have been crucial in validating the mechanism and therapeutic potential of this compound.

Key Preclinical Findings

| Finding | Experimental Model | Measured Outcome | Reference |

|---|---|---|---|

| IOP Reduction & Increased Outflow Facility | Mouse eyes (topical ocular) | Significant IOP reduction; Increased outflow facility measured by perfusion. | [7] |

| Remodeling of Schlemm's Canal | Mouse eyes (topical ocular) | Increased filtration area of Schlemm's canal for aqueous humor efflux. | [7] |

| Activation of Tie2 in SC | Mouse and human eye tissues | Increased Tie2 phosphorylation in Schlemm's canal endothelium. | [7] |

| Endothelial Protection | Mouse skin inflammation model | Counteracted inflammation-induced vascular hyperpermeability. | [2] [3] |

| eNOS Activation & Vasodilation | Isolated diabetic aortae, HUVECs | Restored endothelial function and NO production via eNOS Tyr81 phosphorylation. | [1] |

Example Experimental Protocol: IOP and Outflow Facility in Mice The following workflow summarizes key methods from preclinical studies [7]:

- Animal Treatment: Mice are treated with topical ocular administration of this compound or its vehicle.

- Tissue Analysis: Eyes are enucleated and processed for immunohistochemistry. Activation of Tie2 is assessed by measuring levels of phosphorylated Tie2 (p-Tie2) in the Schlemm's canal endothelium using specific antibodies [7].

- Intraocular Pressure (IOP) Measurement: IOP is measured in live, conscious mice using a calibrated tonometer. Measurements are taken at consistent times of day to account for diurnal fluctuations [7].

- Outflow Facility Measurement: Outflow facility is determined by perfusing the anterior segment of enucleated eyes. The change in pressure is measured at different flow rates to calculate facility, which represents the ease with which aqueous humor drains from the eye [7].

- Schlemm's Canal Morphology: Tissues are fixed and stained for detailed histological analysis to assess changes in the luminal area and shape of Schlemm's canal [7].

Clinical Trial Evidence

Clinical trials have explored this compound in several indications, with the most promising results emerging in ophthalmology.

Summary of Clinical Trial Outcomes

| Indication | Trial Phase & Design | Key Efficacy Findings | Key Safety Findings | Reference |

|---|---|---|---|---|

| Open-Angle Glaucoma / Ocular Hypertension | Phase 2, randomized, controlled (n=194); Adjunctive to latanoprost. | BID dosing significantly reduced diurnal IOP vs. latanoprost alone at Day 28 (7.95 vs. 7.04 mm Hg, P < 0.05). QD dosing was not effective. | Well tolerated. Main AE: transient, mild conjunctival hyperemia. | [6] |

| Diabetic Macular Edema (DME) | Phase 2, subcutaneous administration. | Showed IOP-lowering effect in normotensive patients. | Safety profile proven for long-term treatment. | [7] [2] [3] |

| COVID-19 Associated ARDS | Phase 2, randomized, subcutaneous administration. | Trial completed; specific efficacy results not detailed in sources. | - | [4] [5] |

| Extracorporeal Circulation (ECC) | Preclinical rat model of ECMO. | Did not improve microcirculatory perfusion disturbances or renal edema. Did improve lung function (PaO2/FiO2) and reduce lung inflammation. | Induced an immediate decrease in mean arterial pressure. | [2] [3] |

Therapeutic Context and Limitations

While promising, the efficacy of this compound is context-dependent, highlighting the complexity of the Tie2 pathway.

- Route and Dosing Matter: The topical ocular route for glaucoma showed efficacy, but only with twice-daily (BID) dosing, not once-daily (QD) [6]. This suggests a short duration of action at the target site.

- Mixed Results in Different Disease Models: The drug failed to improve microcirculatory perfusion or renal edema in a rat model of extracorporeal circulation (ECC), despite showing benefits in lung injury parameters in the same study [2] [3]. This indicates that VE-PTP inhibition may not be sufficient to overcome all forms of inflammatory vascular dysfunction.

- Hemodynamic Effects: Subcutaneous administration in rats caused an immediate and significant drop in mean arterial pressure [2] [3], an effect likely linked to eNOS activation and systemic vasodilation [1]. This could pose a challenge for its systemic use.

References

- 1. The role of vascular endothelial protein tyrosine ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Does Not Improve Microcirculatory Perfusion ... [mdpi.com]

- 3. This compound Does Not Improve Microcirculatory Perfusion ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Aerpio Pharmaceuticals, Inc. Announces a Second Clinical... - BioSpace [biospace.com]

- 6. Tie2 Activation via VE-PTP Inhibition With this compound as ... [pmc.ncbi.nlm.nih.gov]

- 7. A Small Molecule Inhibitor of VE-PTP Activates Tie2 in ... [pmc.ncbi.nlm.nih.gov]

Razuprotafib AKB-9778 discovery and development

Mechanism of Action and Signaling Pathway

Razuprotafib exerts its effects by inhibiting VE-PTP (also known as PTPRB), a key negative regulator of the TIE2 receptor on endothelial cells [1] [2] [3].

This VE-PTP inhibition prevents TIE2 dephosphorylation, enhancing phosphorylation of downstream effectors (AKT, eNOS, ERK) even in the presence of the natural antagonist ANG2, promoting endothelial integrity [1] [2].

Key Preclinical and Clinical Quantitative Data

The table below summarizes quantitative findings from this compound studies.

| Model/System | Finding/Dosage | Key Outcome/IC₅₀ |

|---|---|---|

| In Vitro Enzymatic Assay [1] [2] | VE-PTP inhibition | IC₅₀ = 17 pM |

| PTP1B inhibition (selectivity) | IC₅₀ = 780 nM | |

| Mouse Retinal NV Model [1] [3] | Dosage: 10-20 mg/kg, s.c., BID | Inhibited subretinal neovascularization |

| Human Clinical Trial (TIME-2) [4] [5] | Dosage: 15 mg, s.c., BID | Reduced intraocular pressure and improved outcomes in diabetic macular edema |

| Phase II for Open-Angle Glaucoma [4] | Topical ocular administration | Increased outflow facility and lowered IOP; Phase II trial underway |

Detailed Experimental Protocols

In Vitro TIE2 Phosphorylation and Signaling

- Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were maintained and serum-starved before experimentation [1].

- Treatment: Cells were incubated with this compound (0.17 to 50 µM) in the presence or absence of ANG1 or ANG2 (500 ng/mL) [1].

- Analysis: Cell lysates were analyzed by western blotting to detect phosphorylation levels of TIE2 and downstream signaling molecules (AKT, eNOS, ERK) [1].

In Vivo Ocular Efficacy Models

- Oxygen-Induced Ischemic Retinopathy Model: Mouse pups (C57BL/6J) were exposed to 75% oxygen from P7 to P12, then returned to room air to induce retinal neovascularization [1].

- Dosing: this compound (10 or 20 mg/kg) or vehicle was administered by subcutaneous injection twice daily from P12 to P16 [1] [3].

- Outcome Measurement: At P17, eyes were enucleated. Retinas were stained with isolectin B4, flat-mounted, and the area of neovascularization was quantified using image analysis software [1].

Development Status and Indications

This compound has been investigated in multiple disease areas, with its most advanced development in ocular indications.

- Ocular Diseases: Completed Phase 2 trials for diabetic macular edema (DME), diabetic retinopathy, and open-angle glaucoma / ocular hypertension [6] [4] [7].

- Other Indications: Explored in preclinical studies for breast cancer and reached Phase 2 for SARS-CoV-2 acute respiratory disease / COVID-19-associated ARDS [6] [3] [7].

- Current Status: As of 2025, EYP-2301 (a sustained-release implant of this compound) is in non-clinical development for serious retinal diseases [6] [5].

Research Applications and Limitations

Recent research highlights both potential and limitations. A 2025 study in a rat model of extracorporeal circulation found that this compound did not improve microcirculatory perfusion disturbances or renal edema, though it did suppress TNF-α increase and showed some benefit on lung gas exchange [8].

References

- 1. Targeting VE-PTP activates TIE2 and stabilizes the ocular ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (AKB-9778) | VE-PTP Inhibitor [medchemexpress.com]

- 3. ( this compound ) | inhibitor/agonist | CAS 1008510-37-9 | Buy... AKB 9778 [invivochem.com]

- 4. A Small Molecule Inhibitor of VE-PTP Activates Tie2 in ... [pmc.ncbi.nlm.nih.gov]

- 5. Our Programs – EyePoint [eyepointpharma.com]

- 6. - EyePoint Pharmaceuticals - AdisInsight this compound [adisinsight.springer.com]

- 7. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 8. This compound Does Not Improve Microcirculatory Perfusion ... [mdpi.com]

Angiopoietin-Tie2 signaling pathway in vascular stability

Core Components and Mechanisms of the Ang-Tie Pathway

The Ang-Tie pathway is a vascular-specific signaling system essential for regulating endothelial cell survival, vascular stability, and quiescence [1] [2]. The table below summarizes its key molecular components.

| Component | Type | Primary Producer | Function & Role |

|---|---|---|---|

| Tie2 | Receptor Tyrosine Kinase | Endothelial Cells [3] | Primary signaling receptor; activation promotes vascular stability and quiescence [1]. |

| Angiopoietin-1 (Ang1) | Ligand (Agonist) | Pericytes, Smooth Muscle Cells [3] [2] | Natural Tie2 agonist; promotes vessel maturation, stability, and reduces permeability [1] [4]. |

| Angiopoietin-2 (Ang2) | Ligand (Context-dependent Antagonist) | Endothelial Cells [3] [2] | Stored in Weibel-Palade bodies; functions as a context-dependent antagonist/agonist [1]. |

| Tie1 | Orphan Receptor | Endothelial Cells [1] | Modulates Tie2 signaling; forms heterodimers with Tie2; role is complex and context-dependent [1] [3]. |

| VE-PTP | Phosphatase | Endothelial Cells [1] | Negatively regulates Tie2 by catalyzing its dephosphorylation; inhibition enhances Tie2 activation [1] [4]. |

The pathway's core mechanism involves a balance between the stabilizing effects of Ang1 and the destabilizing effects of Ang2 [2]. Under physiological conditions, Ang1 binding to Tie2 triggers receptor clustering, autophosphorylation, and recruitment of downstream effectors. This activates the PI3K/AKT survival pathway, leading to inhibition of the transcription factor FOXO1, which in turn suppresses Ang2 production and promotes endothelial cell survival [3] [2]. Furthermore, Tie2 activation inhibits NF-κB-mediated inflammation, reducing the expression of adhesion molecules like ICAM-1 and VCAM-1 [2]. It also stabilizes the cortical actin cytoskeleton via GTPase pathways (Rac1/Rap1), thereby enhancing endothelial integrity and reducing permeability [2].

Ang2, primarily produced by endothelial cells, is a key contextual regulator. Under pathological conditions (e.g., hypoxia, high VEGF, inflammation), Ang2 is released and can competitively inhibit Ang1-Tie2 binding, acting as an antagonist [3] [2]. This leads to vascular destabilization, pericyte detachment, and increased sensitivity to other inflammatory and angiogenic mediators like VEGF [2]. In a Tie2-low environment, Ang2 can also signal independently via β1-integrins, further promoting vascular leakage and activation [3] [2]. However, in the absence of VEGF or in specific contexts like the lymphatic system, Ang2 can act as a weak Tie2 agonist [1] [3].

The following diagram illustrates the core signaling and regulatory relationships within the pathway.

Core Ang-Tie2 signaling and regulation. Green (Ang1) and yellow (Ang2) arrows show ligand binding effects; blue arrows show activation; red arrows show inhibition.

Quantitative Data and Pathway Dynamics

Computational models have provided deep quantitative insights into the Ang-Tie pathway's behavior, revealing key dynamics that are not immediately obvious from experimental data alone [1].

| Quantitative Aspect | Key Finding | Implication / Explanation |

|---|---|---|

| Receptor Internalization | Dynamics modulate VE-PTP effectiveness [1]. | The rate at which activated Tie2 is internalized influences how effectively VE-PTP can dephosphorylate it. |

| Synergistic Inhibition | VE-PTP inhibition + Tie1 silencing + blocking Tie2 shedding synergistically enhances Tie2 activation [1]. | Targeting multiple regulatory nodes (VE-PTP, Tie1, Tie2 cleavage) simultaneously produces a greater-than-additive protective effect. |

| Crosstalk with VEGF | Combined Src inhibition & Tie2 activation inhibits VEGF-induced leakage without blocking angiogenesis [5]. | Src is a key mediator of VEGF-induced permeability. This combination strategy promotes "vascular normalization." |

| Ang2 Feedback Loop | Tie2 inactivation promotes FOXO1-driven Ang2 production [3] [2]. | Creates a positive feedback loop that sustains vascular destabilization under pathological conditions. |

Therapeutic Targeting Strategies

Dysregulation of the Ang-Tie pathway is linked to numerous diseases, driving the development of various therapeutic strategies aimed at either inhibiting its destabilizing signals or promoting its stabilizing ones [1] [3].

| Therapeutic Strategy | Mechanism of Action | Example Agents (Status) | Key Findings / Rationale |

|---|

| Tie2 Activation | Activates Tie2 receptor to promote vascular stability and protection. | ABTAA (Preclinical) [6] Ang1 Variants (e.g., COMP-Ang1) (Preclinical) [1] | ABTAA clusters endogenous Ang2 to activate Tie2, showing efficacy in kidney disease models [6]. | | Ang2 Inhibition | Neutralizes Ang2 to prevent its antagonistic action on Tie2 and integrin signaling. | Bispecific Anti-Ang2/VEGF (e.g., Faricimab, Clinical) [1] [4] | Reduces vascular destabilization. Faricimab approved for nAMD and DME [4]. | | VE-PTP Inhibition | Increases Tie2 phosphorylation by blocking its dephosphorylation. | Razuprotafib (AKB-9778) (Clinical) [1] [4] | Promotes vascular stabilization and synergizes with other modalities; tested in ocular diseases [1]. | | Dual-Action Suppression | Simultaneously suppresses VEGF signaling and activates Tie2. | AXT107 (Clinical) [1] [4] | A peptide that disrupts integrin-mediated VEGFR2 signaling and promotes Tie2 clustering [4]. |

The following diagram maps the mechanistic targets of these major therapeutic strategies onto the pathway.

Therapeutic strategies for the Ang-Tie2 pathway. Dashed lines indicate therapeutic modulation of pathway components.

Experimental Insights and Protocols

Key experiments have elucidated the pathway's function and validated therapeutic approaches, often using genetic models and specific pharmacological agents.

Genetic Models for Pathway Manipulation

- Endothelium-Specific Tie2 Knockout: Used to demonstrate that Tie2 loss exacerbates capillary loss and fibrosis in models of chronic kidney disease (CKD) [6].

- Endothelium-Specific Veptp Knockout: Used to show that genetic enhancement of Tie2 activation protects from endothelial dysfunction and CKD pathology [6].

- Ang2-Deficient Mice: Exhibit severe lymphatic defects, highlighting its context-specific agonistic role, particularly in lymphatic development [3].

Pharmacological Protocol: ABTAA in Kidney Disease

A key study used the ANG2-binding, TIE2-activating antibody (ABTAA) to treat a mouse model of CKD (induced by folate or unilateral ureteral obstruction) [6].

- Intervention: Mice were treated with ABTAA. The antibody works by clustering endogenous Ang2, which forces it to act as a Tie2 agonist, thereby activating the pathway [6].

- Control: Mice were treated with an isotype control antibody.

- Key Outcome Measures:

- Tie2 Phosphorylation: Assessed by immunoblotting of kidney lysates to confirm pathway activation.

- Capillary Density: Quantified by immunohistochemistry for endothelial markers (e.g., CD31) to measure protection against capillary rarefaction.

- Fibrosis Area: Measured by histological staining (e.g., Picrosirius Red) for collagen deposition.

- Tubular Injury: Scored based on histology.

- Finding: ABTAA treatment significantly increased p-Tie2, reduced capillary loss, and attenuated both tubular injury and fibrosis, demonstrating that Tie2 activation is a viable therapeutic strategy for CKD [6].

In Vitro Assay: Endothelial Barrier Integrity

- Method: Use of Electric Cell-substrate Impedance Sensing (ECIS) or similar to measure transendothelial electrical resistance (TER) in a monolayer of human umbilical vein endothelial cells (HUVECs) [1] [5].

- Stimulation: Cells are pre-treated with a Tie2 activator (e.g., Ang1, COMP-Ang1, or a Tie2-activating antibody).

- Challenge: The monolayer is then challenged with a permeability-inducing agent like VEGF or inflammatory cytokines (TNF-α).

- Measurement: TER is measured over time. A higher TER indicates a tighter, less permeable endothelial barrier.

- Finding: Chronic Ang1 stimulation protects endothelial cells from VEGF-induced hyperpermeability, and combining Tie2 activation with Src inhibition can block leakage without affecting pro-angiogenic signals [5].

The Ang-Tie2 pathway is a master regulator of vascular stability with immense therapeutic potential. While challenges remain in fully understanding context-dependent signaling, particularly of Ang2 and Tie1, combination therapies targeting both the VEGF and Ang-Tie2 pathways represent a promising frontier for achieving vascular normalization in a range of diseases [3] [5] [2].

References

- 1. - Angiopoietin in Tie ... Signaling Pathway Endothelial Cells [pmc.ncbi.nlm.nih.gov]

- 2. Angiopoietin/Tie2 signalling and its role in retinal ... - Nature [nature.com]

- 3. The Angiopoietin-2 and TIE Pathway as a Therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 4. The Tie in retinal vascular diseases: a novel... 2 signaling pathway [journalretinavitreous.biomedcentral.com]

- 5. Promoting vascular stability through Src inhibition and Tie2 ... [pubmed.ncbi.nlm.nih.gov]

- 6. Capillary loss and fibrosis in experimental kidney disease ... [jci.org]

Razuprotafib in vivo disposition and metabolism

Key Disposition & Metabolism Parameters

The table below summarizes the primary quantitative data and findings from nonclinical and human radiolabeled studies.

| Parameter | Findings & Quantitative Data |

|---|---|

| Absorption & Clearance | Rapid absorption and clearance in human plasma; razuprotafib is the primary circulating component [1] [2]. |

| Distribution | In humans, radioactivity distributes more to plasma than whole blood (Blood-to-Plasma Ratio = 0.36) [1] [2]. In rats, distributed rapidly to tissues and localized to elimination organs and injection site within 24 hours [1]. |

| Route of Elimination | Primarily via the feces [1] [2]. |

| Recovery | >93% of radioactivity recovered across species, with >80% recovered in feces within 24-48 hours [1] [2]. |

| Primary Metabolizing Enzyme | CYP2C8 contributes significantly to oxidative metabolism [1] [3]. |

| Major Human Metabolite | m/z 633, an S-methylated oxidized derivative, found in feces (>25% of radioactivity in monkey and human) [1] [3]. |

| Species Comparison | Monkey disposition best models human disposition over lower-order species [1]. |

Detailed Metabolic Pathways

The oxidative metabolism of this compound, primarily catalyzed by CYP2C8, involves complex modifications to its thiophene and phenyl rings [3].

- Thiophene Ring Oxidation: The major pathway involves multiple oxidations of the thiophene moiety [3].

- Initial oxidation leads to the formation of a thiolactone.

- A second oxidation produces an S-oxide of the thiolactone.

- This ring-opened form is further metabolized to a thiol (m/z 619).

- The thiol is the likely precursor to the major in vivo metabolite, m/z 633, which is formed via S-methylation [3].

- Alternative Pathway: A mono-oxidation pathway involves epoxidation of the thiophene ring, followed by hydrolysis to form a diol metabolite [3].

The diagram below illustrates this primary oxidative pathway.

Key Experimental Methodologies

The following methodologies are critical for studying the disposition and metabolism of this compound.

In Vivo Disposition (Mass Balance) Study [1] [2]

- Compound: Subcutaneous injection of 14C-radiolabeled this compound.

- Species: Conducted in multiple nonclinical species and humans.

- Sample Analysis: Plasma, whole blood, tissues, urine, and feces were collected.

- Quantification: Radioactivity profiling determined the concentration and distribution of the drug-related material.

- Metabolite Identification: Plasma and excreta were analyzed using LC-MS/MS to identify metabolite structures based on mass spectrometry.

In Vitro Metabolism Study [3]

- System: Incubations of this compound with human liver microsomes and recombinant human CYP2C8 enzyme.

- Metabolite Trapping: Use of a nucleophilic trapping agent, 3-methoxyphenacyl bromide (MPB), to form stable adducts with reactive thiol and diol metabolites for easier detection and identification.

- Analysis: LC-MS/MS analysis to elucidate metabolic pathways and intermediate structures.

Key Insights for Drug Development

- Select Preclinical Models Wisely: The monkey model is most relevant for predicting human disposition of this compound, as metabolite profiles in lower-order species like rats differ significantly [1].

- Investigate Drug-Drug Interactions: Given the significant role of CYP2C8, co-administered drugs that inhibit or induce this enzyme could alter this compound's metabolism and exposure [1] [3].

- Monitor Human-Specific Metabolism: The major human metabolite (m/z 633) is formed via S-methylation of an oxidized thiol precursor; its safety and activity should be fully characterized [1] [3].

References

Razuprotafib subcutaneous injection protocol

Formulation and Administration

The table below summarizes key parameters for preparing and administering Razuprotafib via subcutaneous injection in a research setting [1].

| Parameter | Specification |

|---|---|

| Molecular Weight | 586.7 g/mol [1] |

| Recommended Solvent | DMSO (for stock solution) [1] |

| Common Formulations| • Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline • Formulation 2: 10% DMSO + 5% Tween 80 + 85% Saline • Formulation 3: 10% DMSO + 90% Corn Oil [1] | | Preparation Example| For 1 mL of 2.5 mg/mL solution: Mix 100 μL of 25 mg/mL DMSO stock with 900 μL of chosen solvent/carrier (e.g., Corn Oil for Formulation 3) [1]. |

Preclinical and Clinical Dosing Protocols

Dosing regimens vary significantly between animal studies and human clinical trials. The following table outlines established protocols from the literature.

| Model / Trial | Dosing Regimen | Key Findings / Notes |

|---|---|---|

| Preclinical (Rats) | 10–20 mg/kg, administered twice daily (BID) via subcutaneous injection [1]. | Stimulated Tie2 phosphorylation in retinal endothelial cells; inhibited subretinal neovascularization [1]. |

| Clinical (Phase 2, COVID-19/ARDS) | 15 mg or 20 mg, administered once daily via subcutaneous injection [2]. | Trial noted a small (4-5 mmHg) decline in systolic blood pressure, attributed to Tie2 activation and nitric oxide production [2]. |

Critical Experimental Observations

Researchers should be aware of these key pharmacological and clinical observations:

- Blood Pressure Effect: Clinical trials observed a modest, dose-dependent reduction in systolic and mean arterial pressure (approximately 4-5 mmHg). This is considered an on-target effect downstream of Tie2 activation, not an adverse reaction [2].

- Metabolism and Disposition: In humans, CYP2C8 is the primary enzyme responsible for this compound metabolism. The parent drug is the main circulating component in human plasma, and excretion occurs predominantly via the fecal route [3].

Mechanism of Action and Experimental Workflow

This compound is a first-in-class small molecule activator of the Tie2 receptor. Its mechanism and experimental workflow can be visualized as follows:

The experimental workflow for implementing these protocols in a preclinical study is outlined below:

Research Applications and Indications

This compound has been investigated in multiple disease models through subcutaneous administration, primarily focusing on stabilizing vascular endothelium.

| Area | Specific Application / Model | Key Outcome / Rationale |

|---|---|---|

| Ocular Disease | Diabetic retinopathy, macular edema, and retinal vein occlusion [4] [5]. | Tie2 activation stabilizes retinal vasculature, reducing leakage and pathological neovascularization [1]. |

| Critical Care / Inflammation | Acute Respiratory Distress Syndrome (ARDS), particularly in COVID-19 [6] [2]. | Aims to stabilize pulmonary vasculature, reduce edema, and improve gas exchange. |

| Systemic Vascular Leak | Extracorporeal Circulation (ECC) models [7] [8]. | Modulates endothelial hyperpermeability, though recent rat studies showed limited efficacy on microcirculatory perfusion [7] [8]. |

Key Practical Considerations for Researchers

- Solution Preparation: Always prepare a DMSO stock solution first, then dilute into a biocompatible carrier for in vivo administration to ensure solubility and tolerability [1].

- Dosing Schedule: Twice-daily (BID) dosing is often required in preclinical models to maintain sustained Tie2 activation and achieve significant biological effects [9] [1].

- Clinical Translation: While preclinical doses are in mg/kg, human clinical trials have used fixed doses (15 mg, 20 mg). The blood pressure effect is a key pharmacodynamic marker to monitor [2].

References

- 1. (AKB9778) | inhibitor/agonist | CAS 1008510-37-9 | Buy... This compound [invivochem.com]

- 2. Quantum Leap Healthcare Collaborative Discontinues Testing ... [quantumleaphealth.org]

- 3. The in vivo disposition of subcutaneous 14C- injected ... This compound [peeref.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 6. Aerpio Pharmaceuticals, Inc. Announces a Second Clinical ... [nasdaq.com]

- 7. This compound Does Not Improve Microcirculatory Perfusion ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound Does Not Improve Microcirculatory Perfusion ... [mdpi.com]

- 9. Tie2 Activation via VE-PTP Inhibition With this compound as ... [pmc.ncbi.nlm.nih.gov]

Razuprotafib dosing regimen for acute kidney injury

The VE-PTP/Tie2 Signaling Pathway

The diagram below illustrates the signaling pathway targeted by Razuprotafib. It promotes vascular stability by activating Tie2, which is a key mechanism researchers are exploring for treating endothelial dysfunction in conditions like AKI.

Experimental Evidence & Dosing Challenges

| Study Model | Compound / Intervention | Reported Dosing & Key Findings | Relevance to AKI |

|---|---|---|---|

| Mouse Renal IR-AKI [1] | VE-PTP Inducible Knockout (VE-PTPiKO) | Genetic deletion. Result: ~66% reduction in plasma creatinine post-injury, demonstrating target validation. | Direct: Robust protection from AKI, confirming VE-PTP as a high-value target. |

| Mouse Renal IR-AKI [1] | Hepta-ANG1 (Tie2 activator) | Pharmacologic Tie2 activation. Result: Modest ~14% reduction in plasma creatinine. | Indirect: Proof-of-concept for pharmacologic Tie2 activation, but effect was limited. |

| Rat ECMO Model [2] [3] [4] | This compound | Dosing not detailed. Result: Did not improve renal edema or microcirculatory perfusion. | Indirect: Suggests lack of efficacy in a related, acute inflammatory setting with vascular leakage. |

| Clinical Trial (DME) [1] | This compound | Twice-daily subcutaneous injections. Result: Short plasma half-life (~1 hour); failed primary efficacy endpoint. | Critical: Explains translational hurdle; the dosing regimen was not feasible for sustained target coverage needed in AKI. |

Research Gaps and Alternative Strategies

The core issue is a pharmacokinetic-pathopharmacodynamic mismatch. AKI requires sustained endothelial stabilization, but this compound's short half-life makes maintaining effective drug levels challenging [1]. Researchers have therefore explored other strategies:

- Sustained Infusion Systems: For preclinical research, continuous intravenous infusion could theoretically overcome the short half-life, though this presents practical challenges for experimental models [1].

- Alternative Tie2 Activators: Studies have shown protective effects in AKI models using other agents, such as:

- Hepta-ANG1: A novel angiopoietin-1 mimetic that showed a modest protective effect in mouse renal ischemia-reperfusion injury [1].

- Adenoviral delivery of COMP-Ang1: This method provided a more sustained pharmacodynamic effect and demonstrated significant protection, highlighting the importance of prolonged pathway activation [1].

Proposed Preclinical Protocol for Target Validation

Given the lack of a direct this compound-AKI protocol, the following outlines a general approach for evaluating VE-PTP/Tie2-targeted therapies in a rodent AKI model, based on methodologies in the literature [2] [1].

1. Animal Model Induction

- Strain: Use C57BL/6 mice (8-12 weeks old) or Sprague-Dawley rats.

- AKI Model: Implement bilateral renal ischemia-reperfusion (IRI).

- Anesthesia: Isoflurane (2-3% in oxygen).

- Surgery: Make flank incisions to expose renal pedicles. Apply non-traumatic micro-aneurysm clamps for 20-30 minutes to induce ischemia. Confirm blanching of kidneys.

- Reperfusion: Remove clamps and confirm color restoration. Close wounds in layers.

2. Therapeutic Intervention Groups

- Group 1 (Sham Control): n=8-10. Undergo surgery without pedicle clamping.

- Group 2 (Vehicle Control): n=10-12. Receive vehicle (e.g., saline or DMSO/corn oil solution) subcutaneously at designated timepoints.

- Group 3 (Treatment - Tie2 Activator): n=10-12. Administer Hepta-ANG1 (e.g., 5 mg/kg, i.p.) 1 hour before ischemia and/or immediately upon reperfusion [1].

- Optional: Group 4 (this compound Exploratory): n=10-12. If testing this compound, consider a frequent dosing regimen (e.g., 5-20 mg/kg, s.c.) starting pre-ischemia and continuing every 4-6 hours to compensate for the short half-life [5] [1].

3. Endpoint Analysis (24-72 hours post-reperfusion)

- Renal Function: Measure plasma creatinine (enzymatic method) and Blood Urea Nitrogen (BUN).

- Tissue Analysis:

- Histology: Score tubular injury (necrosis, cast formation) on H&E-stained sections.

- Molecular Markers: Quantify mRNA expression of injury marker Kim1 and health marker Slc34a1 (qRT-PCR).

- Target Engagement: Assess phosphorylation of Tie2, AKT, and eNOS in kidney lysates via western blot.

Conclusion and Future Directions

- Developing novel VE-PTP inhibitors with more favorable pharmacokinetic profiles, including a longer half-life suitable for sustained therapy.

- Optimizing the delivery of Tie2 activators (like Hepta-ANG1) using methods that ensure prolonged target engagement, such as controlled-release formulations or gene therapy approaches.

References

- 1. Tackling AKI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Does Not Improve Microcirculatory Perfusion ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Does Not Improve Microcirculatory Perfusion ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Does Not Improve Microcirculatory Perfusion ... [mdpi.com]

- 5. This compound (AKB-9778) | VE-PTP Inhibitor [medchemexpress.com]

Razuprotafib in diabetic macular edema clinical trials

Drug Profile: Razuprotafib (AKB-9778)

The table below summarizes the core information for this compound based on the available search results.

| Attribute | Details |

|---|---|

| Drug Type | Small molecule [1] |

| Mechanism of Action | Inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP). This inhibition enhances Tie2 receptor signaling, which promotes vascular stability and reduces endothelial hyperpermeability [2] [3]. |

| Highest Phase Reached | Phase 2 [1] |

| Status in DME/DR | Internal development discontinued by the originating company as of late 2024. A phase 2/3 trial for Non-Proliferative Diabetic Retinopathy (NPDR) is planned [4]. |

| Noted Safety Profile | A phase 2 study in glaucoma patients proven safe for long-term treatment. Common side effects included conjunctival hyperemia [2] [3]. |

Experimental Insights and Workflow

While a specific protocol for DME is unavailable, insights can be drawn from a Phase 2 study of this compound for Open-Angle Glaucoma (OAG) [2]. The methodology from this related ophthalmic indication can serve as a conceptual reference for drug delivery and assessment.

The diagram below outlines the core experimental workflow and key assessments from this glaucoma trial.

Detailed Methodology from Glaucoma Trial

The following protocol details are adapted from the published Phase 2 study on Open-Angle Glaucoma and Ocular Hypertension, which serves as a reference for ophthalmic application [2].

- 1. Study Design: A phase 2, double-masked, randomized, multicenter, parallel-group study.

- 2. Patient Population: Adults diagnosed with OAG or OHT, with specific inclusion criteria including a washout period from previous prostaglandin treatments and qualifying intraocular pressure (IOP) levels post-washout.

- 3. Randomization & Dosing: Subjects were randomized into one of three treatment arms for 28 days.

- Arm 1: this compound ophthalmic solution (4.0%) every day (QD) in the morning + Latanoprost QD in the evening.

- Arm 2: this compound ophthalmic solution (4.0%) twice daily (BID) + Latanoprost QD in the evening.

- Arm 3: Placebo BID + Latanoprost QD in the evening.

- 4. Primary Endpoint Assessment:

- Measurement: Change in mean diurnal IOP from baseline to Day 28.

- Procedure: IOP was measured with a calibrated Goldmann tonometer by a masked practitioner. Two consecutive measurements were taken at each time point (08:00, 10:00, 12:00, and 16:00 hours). If measurements differed by >2 mm Hg, a third was taken, and the median was recorded.

- 5. Safety & Tolerability Assessment:

- Conjunctival Hyperemia: Assessed at pre-dose and multiple post-dose timepoints on days 14 and 28 using the Efron bulbar conjunctiva hyperemia scale (0-4).

- Other Ocular Assessments: Included visual acuity, biomicroscopic examinations of ocular structures, cup-disc ratio measurements, and dilated ophthalmoscopic examinations.

- Adverse Events: Monitored throughout the study.

Pathway and Mechanism of Action

This compound's mechanism involves a targeted signaling pathway to stabilize blood vessels. The diagram below illustrates this molecular logic.

Current Research Context and Alternatives

The search results confirm that the therapeutic landscape for DME is rapidly evolving, but this compound is not a central player in current late-stage development [4] [5].

- Pipeline Focus: The current DME pipeline, as of late 2024, highlights several other investigational therapies in late-stage trials, including sustained-release implants like DURAVYU (EYP-1901), the Port Delivery System with ranibizumab, and novel agents like tarcocimab tedromer and UBX1325 [6] [4] [5]. There is also significant effort toward developing non-invasive treatments, such as the topical eye drop OCS-01 [4] [7].

- Recent Preclinical Findings: A March 2025 preclinical study investigating this compound in a rat model of extracorporeal circulation found that it did not improve microcirculatory perfusion disturbances nor renal edema, suggesting limited efficacy in certain acute inflammatory settings of vascular leakage [3].

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. Tie2 Activation via VE-PTP Inhibition With this compound as ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Does Not Improve Microcirculatory Perfusion ... [mdpi.com]

- 4. The Therapeutic Landscape for Diabetic Eye Disease [retinatoday.com]

- 5. Rapid Response From Angiogenesis 2025: Advances in ... [healio.com]

- 6. EyePoint Announces Positive Six-Month Results for the Phase ... [investors.eyepointpharma.com]

- 7. Diabetic Macular Edema (DME) [oculis.com]

Razuprotafib and ARDS in COVID-19: Evidence Summary

The table below summarizes the key clinical and preclinical findings on Razuprotafib for COVID-19-associated ARDS.

| Study / Trial Name | Type / Model | Population / Subjects | Key Findings | Outcome / Status |

|---|---|---|---|---|

| RESCUE Trial [1] | Phase 2 RCT | Hospitalized adults with moderate-to-severe COVID-19 (N=31 in Part 1) | Planned to evaluate safety & efficacy. Part 1 (dose escalation) completed. | Terminated after Part 1 due to business-related recruitment delays. |

| I-SPY COVID Trial [2] | Phase 2 Platform RCT | Adults with COVID-19-related ARDS | Aimed to stabilize pulmonary vasculature, reduce ventilator need, and decrease mortality. | No results reported in search results; status unclear. |

| Preclinical ECC Study [3] [4] [5] | Animal (Rat) | Rats subjected to extracorporeal circulation (ECC) | • No improvement in ECC-induced microcirculatory perfusion disturbances or renal edema. • Improved PaO2/FiO2 ratio (oxygenation) and reduced lung interstitial inflammation. | Suggests a limited, organ-specific effect. |

Detailed Experimental Protocols

For researchers aiming to investigate this compound in models of acute lung injury or ARDS, the following protocols can serve as a reference.

Protocol 1: Preclinical Assessment in a Rat Model of ECC-Induced Inflammation

This protocol is based on the study by Int. J. Mol. Sci. 2025 [3] [4].

- 1. Test Article Formulation: Prepare this compound solution in a suitable vehicle for subcutaneous injection [3].

- 2. Animal Model & Dosing:

- 3. Primary Outcome Assessments:

- Intravital Microscopy: Assess capillary perfusion in a suitable vascular bed (e.g., cremaster muscle) at baseline, during ECC, and after discontinuation. Quantify the number of continuously, intermittently, and non-perfused vessels [3] [4].

- Organ Edema: After euthanasia, harvest organs (e.g., kidneys and lungs). Calculate the wet-to-dry weight ratio as a marker of tissue edema [3] [4].

- 4. Secondary Outcome Assessments:

- Blood Gas Analysis: Measure PaO2 and FiO2 to calculate the PaO2/FiO2 ratio [3] [4].

- Histopathology: Score lung tissue for interstitial inflammation, perivascular and alveolar edema, and other injury markers [3] [4].

- Biomarker Analysis: Use ELISA or multiplex assays to measure plasma levels of inflammatory cytokines (e.g., TNFα, IL-6) and endothelial injury markers (e.g., Angiopoietin-2, ICAM-1) [3] [6].

Protocol 2: Clinical Trial Design for ARDS (Reference: RESCUE Trial)

This summarizes the design of the terminated RESCUE trial [1].

- 1. Study Population:

- Inclusion: Hospitalized adults (≥18 years) with lab-confirmed SARS-CoV-2 infection and moderate-to-severe COVID-19 (defined by symptoms, respiratory rate ≥20/min, SpO2 ≤93%, or PaO2/FiO2 <300) [1].

- Exclusion: Patients on mechanical ventilation, high-flow nasal cannula, non-invasive ventilation, ECMO, in shock, or with systolic BP <100 mmHg [1].

- 2. Randomization & Dosing:

- 3. Key Efficacy Endpoints:

- Clinical status ordinal scale.

- Incidence of mortality.

- Need for mechanical ventilation.

- Time to recovery [1].

- 4. Key Safety Endpoints:

- Incidence of treatment-emergent adverse events.

- Changes in vital signs and clinical laboratory tests [1].

Application Notes for Researchers

Mechanism of Action: this compound is a small-molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP). By inhibiting VE-PTP, it activates the Tie2 receptor, which is crucial for maintaining endothelial stability and reducing vascular leakage [3] [2]. This mechanism was the rationale for testing it in ARDS, where endothelial injury and hyperpermeability are key drivers of pulmonary edema. The diagram below illustrates this core signaling pathway.

Biomarker Profiling: The mixed efficacy results highlight the importance of patient stratification. As seen in COVID-19, elevated Angiopoietin-2 is a key marker of endothelial injury and is negatively correlated with lung function (e.g., Forced Vital Capacity) in survivors [6]. Future studies should consider measuring a panel of biomarkers (e.g., Angiopoietin-2, IL-6, hyaluronan) to identify patient subtypes most likely to respond to Tie2-targeted therapy [6] [7].

Clinical Development Status: Be aware that the primary clinical investigation of this compound for COVID-19 (the RESCUE trial) was terminated early. Subsequent research efforts may have pivoted, and no positive Phase 3 clinical outcomes for the ARDS indication have been reported [1].

Future Research Considerations

- Phenotype-Driven Trials: ARDS is a heterogeneous syndrome. Research should focus on identifying the hyperinflammatory or endothelial-injury-dominant phenotypes, potentially using biomarkers like Angiopoietin-2, which may benefit most from Tie2 activation [7].

- Combination Therapy: Investigate this compound as part of a combination regimen with antivirals or other immunomodulators, as vascular leakage is one component of a complex injury process in ARDS.

- Alternative Indications: Given the demonstrated mechanism and some positive signal in lung inflammation, research could explore its utility in other acute or chronic conditions characterized by vascular leakage.

References

- 1. Evaluation of the Safety and Efficacy of this compound in ... [ctv.veeva.com]

- 2. Aerpio and Quantum Leap to study this compound for ARDS ... [clinicaltrialsarena.com]

- 3. This compound Does Not Improve Microcirculatory Perfusion ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Does Not Improve Microcirculatory Perfusion ... [mdpi.com]

- 5. This compound Does Not Improve Microcirculatory Perfusion ... [pubmed.ncbi.nlm.nih.gov]

- 6. Inflammatory, fibrotic and endothelial biomarker profiles in ... [pmc.ncbi.nlm.nih.gov]

- 7. Novel subtypes of severe COVID-19 respiratory failure based ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating Razuprotafib in a Rat Model of Extracorporeal Circulation

Compound Profile and Mechanism of Action

Razuprotafib (also known as AKB-9778) is a small-molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) [1] [2]. Its primary proposed mechanism of action involves binding to and inhibiting VE-PTP, which is a key negative regulator of the Tie2 receptor on endothelial cells [2]. By inhibiting VE-PTP, this compound promotes the phosphorylation and activation of Tie2, irrespective of the extracellular levels of its binding ligands (Angiopoietin-1 or Angiopoietin-2) [2]. Activation of the Tie2 pathway is crucial for maintaining endothelial barrier integrity, stabilizing blood vessels, and reducing vascular hyperpermeability [1]. This mechanism has made it a compound of interest for conditions involving endothelial dysfunction, such as those induced by extracorporeal circulation.

The following diagram illustrates this targeted signaling pathway and the experimental workflow used to investigate it.

Experimental Model and Protocol

This section details the specific protocols from a recent study that investigated the efficacy of this compound in mitigating ECC-induced microvascular dysfunction in rats [1].

Animal Model and ECC Procedure

- Animal Model: Adult rats.

- ECC Procedure: Rats were subjected to extracorporeal circulation via cannulation of the jugular vein and femoral artery. The circuit was primed with a crystalloid solution and heparinized, and the flow was maintained at 60-100 mL/kg/min for one hour [1].

- Control Groups: The study included two control groups: a) ECC with placebo, and b) Sham-operated controls (underwent anesthesia and surgical dissection but not cannulation or ECC) [1].

Dosing and Administration Protocol

- Compound: this compound.

- Dosage: 0.5 mg/kg [1].

- Formulation: Details not specified in the available source.

- Route of Administration: Subcutaneous injection [1].

- Dosing Regimen: A single dose was administered 30 minutes before the initiation of ECC [1].

Key Experimental Methodologies

The study employed several techniques to assess the effects of this compound on ECC-induced pathophysiology. The protocols for these key experiments are outlined below.

Intravital Microscopy

- Purpose: To assess microcirculatory perfusion in the cremaster muscle in real-time [1].

- Procedure:

- The cremaster muscle is surgically prepared for microscopy.

- Vessels are classified based on their perfusion status:

- Continuously perfused: Flow uninterrupted for >30 seconds.

- Intermittently perfused: Flow present for <30 seconds.

- Non-perfused: No flow observed.

- The Proportion of Perfused Vessels (PPV) is calculated as: (Continuous + Intermittent) / Total Vessels [1].

Assessment of Vascular Leakage and Edema

- Wet-to-Dry Weight Ratio:

- Purpose: To quantify tissue edema (a marker of vascular leakage) [1].

- Procedure:

- Tissue samples (e.g., kidney, lung) are collected and immediately weighed to obtain the "wet" weight.

- Samples are then dried in an oven (typically at 60-80°C) for several days until a constant "dry" weight is achieved.

- The ratio is calculated as: Wet Weight / Dry Weight. A higher ratio indicates more severe edema [1].

- Dextran Extravasation:

- Purpose: To directly measure macromolecular leakage from the vasculature [1].

- Procedure:

- A fluorescently-labeled dextran molecule is administered intravenously.

- After circulation, tissue is harvested and the fluorescence intensity in the tissue homogenate is measured.

- Increased fluorescence in the tissue indicates higher vascular permeability [1].

Histopathological Analysis

- Purpose: To evaluate tissue injury and inflammation in a semi-quantitative manner [1].

- Procedure:

- Organs (e.g., lung, kidney) are collected, fixed, and embedded in paraffin.

- Sections are stained with Hematoxylin and Eosin (H&E).

- A pathologist, blinded to the treatment groups, scores the sections on a scale of 0-4 for various parameters [1]:

- 0: Normal tissue.

- 1: Mild involvement (<25%).

- 2: Moderate involvement (25-50%).

- 3: Severe involvement (50-75%).

- 4: Very severe involvement (>75%).

Molecular Analyses

- Plasma Biomarkers:

- Tissue mRNA Expression:

Summary of Experimental Data and Key Findings

The tables below consolidate the quantitative results and primary outcomes from the study, providing a clear overview of this compound's effects.

Table 1: Effects of this compound on Hemodynamics and Microcirculatory Perfusion

| Parameter | Sham Control | ECC + Placebo | ECC + this compound | Notes |

|---|---|---|---|---|

| Mean Arterial Pressure (MAP) | Normal | Decreased after ECC start | Immediate decrease post-injection [1] | Hypotensive effect noted post-injection |

| Capillary Perfusion (PPV) | Normal | Severely impaired | No significant improvement vs. ECC+Placebo [1] | Primary endpoint not met |

| Lactate Levels | Normal | Increased at 10 min ECC | Higher increase at 10 min ECC [1] | Suggests potential for worsened tissue perfusion |

| PaO₂/FiO₂ Ratio | Normal | Unchanged vs. control | Improved after ECC discontinuation [1] | Indicates a potential benefit for lung function |

Table 2: Effects of this compound on Organ Edema, Inflammation, and Biomarkers

| Parameter | Sham Control | ECC + Placebo | ECC + this compound | Notes |

|---|---|---|---|---|

| Renal Edema (Wet/Dry Ratio) | Normal | Significantly Increased | No significant effect [1] | Primary endpoint not met |

| Pulmonary Edema (Wet/Dry Ratio) | Normal | Unchanged | Unchanged [1] | Not a primary site of edema in this model |

| Plasma TNFα | Normal | Increased post-ECC | Suppressed increase [1] | Suggests anti-inflammatory effect |

| Plasma Angiopoietin-2 | Normal | Increased post-ECC | Further increased [1] | Paradoxical effect, potentially detrimental |

| Lung Interstitial Inflammation | Minimal | Significantly Increased | Reduced vs. ECC+Placebo [1] | Indicates a protective effect in the lung |

Critical Considerations for Application

- Model Limitations: The rat ECC model primarily induces endothelial injury. The applicability of findings to other species or models with different injury patterns (e.g., epithelial-dominant) should be considered a potential limitation [3].

- Mechanistic Validation: A significant limitation of the available data is the lack of direct measurement of Tie2 phosphorylation (p-Tie2). Future studies using this protocol should include Western blot analysis or similar techniques to confirm target engagement and verify that this compound successfully activated the Tie2 pathway in this specific model [3].

- Interpretation of Outcomes: This study serves as a prime example of a negative preclinical trial for primary endpoints. While this compound failed to improve ECC-induced microcirculatory perfusion disturbances or renal edema, it showed mixed effects, including some potential benefits (improved PaO₂/FiO₂, reduced lung inflammation) and some potential adverse effects (increased lactate, increased Angiopoietin-2) [1]. This highlights the importance of measuring multiple endpoints.

Conclusion

This application note provides a detailed protocol for studying this compound in a rat ECC model. The provided data demonstrates that despite a sound mechanistic rationale, This compound at 0.5 mg/kg subcutaneously did not achieve its primary objectives of improving microcirculatory perfusion or reducing renal edema in this acute inflammatory setting [1]. Researchers can utilize this protocol to investigate the compound's effects further, with a strong recommendation to include direct measures of Tie2 activation and to explore different dosing regimens or combination therapies.

References

Razuprotafib Tie2 phosphorylation assay methods

Mechanism of Action and Signaling Pathway

Razuprotafib activates Tie2 by inhibiting its negative regulator, VE-PTP. VE-PTP normally dephosphorylates Tie2, destabilizing the endothelial barrier [1]. By inhibiting VE-PTP, this compound promotes Tie2 autophosphorylation, initiating a downstream signaling cascade critical for vascular stability [2].

The diagram below illustrates the core Tie2 signaling pathway and this compound's site of action.

Key Experimental Findings and Readouts

The table below summarizes quantitative data and key assay readouts from published studies on this compound.

| Assay / Model System | Key Measured Parameters | Quantitative Findings | Citation |

|---|---|---|---|

| Rat ECC Model (in vivo) | Tissue Tie2 mRNA; Circulating Ang2 & TNFα; p-Akt; Lung histopathology | No significant change in tissue Tie2 mRNA; Suppressed TNFα increase; Further increased Ang2; Improved PaO2/FiO2 ratio; Reduced lung interstitial inflammation | [1] |

| Human Cell-Based Assay (HUVECs, in vitro) | Phospho-Tie2 (pTyr992); Phospho-Akt (Ser473); FOXO1 translocation | Dose-dependent increase in p-Tie2 and p-Akt; Induced FOXO1 translocation from nucleus to cytoplasm | [3] |

| Clinical Trial (OAG/OHT patients) | Intraocular Pressure (IOP) | This compound BID + Latanoprost: 7.95 ± 0.26 mmHg reduction vs. Latanoprost alone: 7.04 ± 0.26 mmHg (P < 0.05) | [4] |

| Mouse SC Model (in vivo) | Schlemm's Canal (SC) area; Intraocular Pressure (IOP) | Topical AKB9778 increased SC area by 7.6% (±2.1%); Significantly reduced IOP | [5] |

Detailed Experimental Protocols

Protocol 1: Measuring Tie2 Phosphorylation in Cell-Based Systems

This protocol is suitable for primary Human Umbilical Vein Endothelial Cells (HUVECs) or other Tie2-expressing endothelial cell lines.

- Cell Preparation and Treatment: Plate HUVECs in complete growth medium until 70-80% confluent. Serum-starve cells (e.g., 4-6 hours in basal medium with 0.5% FBS) to minimize background signaling. Treat with this compound at a range of concentrations (e.g., 1-10 µM) for 15-120 minutes. Include a vehicle control and a positive control (e.g., 150-300 ng/mL recombinant Angiopoietin-1) [3].

- Cell Lysis and Immunoprecipitation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. For Tie2 phosphorylation, perform immunoprecipitation using an anti-Tie2 antibody. Incubate lysates with the antibody (1-2 hours), then with Protein A/G beads (1 hour). Wash beads 3-4 times with lysis buffer to remove non-specific proteins [3].

- Western Blot Analysis: Resolve immunoprecipitated proteins or total cell lysates by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies:

- Anti-phospho-Tie2 (Tyr992) - Specific for activated Tie2.

- Total Tie2 - Loading control for the receptor.

- Downstream markers: Phospho-Akt (Ser473) and Total Akt.

- Use HRP-conjugated secondary antibodies and chemiluminescence for detection [3].

Protocol 2: Functional Assessment in Animal Models

- Animal Model Selection: For vascular leakage/ECC studies, use Sprague-Dawley or Wistar rats. For ocular studies (glaucoma), use C57BL/6 mice (young: 8-12 weeks; aged: 75-85 weeks) [1] [5].

- Dosing and Administration:

- Systemic (Rat ECC model): Administer this compound subcutaneously. A single dose of ~1-5 mg/kg 30 minutes prior to ECC initiation is effective [1].

- Topical Ocular (Mouse model): Formulate this compound in 4.0% ophthalmic solution. Apply ~3-5 µL per eye twice daily (BID) for 4 weeks. Vehicle-treated animals serve as controls [4] [5].

- Tissue Collection and Analysis:

- Molecular Analysis: Harvest tissues (e.g., lung, kidney, Schlemm's canal). Homogenize and analyze for Tie2 phosphorylation, p-Akt, and inflammatory markers (TNFα, Ang2) via Western blot or ELISA [1].

- Functional & Morphological Analysis:

- Schlemm's Canal Area: Fix eyes, prepare corneal whole mounts, and stain with anti-PECAM-1 (CD31). Use confocal microscopy and image analysis software (e.g., Fiji) to quantify SC area [5].

- Vascular Leakage: Measure extravasation of Evans Blue dye or fluorescent dextran into tissues as a permeability index [1].

- Intraocular Pressure (IOP): Use a rebound tonometer. Measure IOP before treatment and at the end of the study [5].

Application Notes and Troubleshooting

- Critical Controls: Always include a vehicle control and a positive control (Angiopoietin-1) to validate the assay system. For in vivo studies, sham-operated animals are crucial for distinguishing procedure-induced effects from treatment effects [1].

- Specificity and Validation: The effects of this compound on Schlemm's canal enlargement and IOP reduction are abolished in Tie2 knockout mice, confirming that its primary in vivo action is mediated through the Tie2 pathway [5].

- Temporal Dynamics: Tie2 phosphorylation is rapid. Conduct a time-course experiment (e.g., 15, 30, 60, 120 minutes) post-treatment to capture peak phosphorylation [3].

- Beyond Phosphorylation: Assess functional outcomes like FOXO1 translocation (immunofluorescence) and endothelial barrier integrity (Electric Cell-substrate Impedance Sensing - ECIS) to comprehensively evaluate Tie2 activation [3].

Conclusion

This compound is a potent and specific VE-PTP inhibitor for activating the Tie2 signaling pathway. These detailed protocols for in vitro and in vivo Tie2 phosphorylation and functional assays provide a robust framework for researchers to evaluate the compound's efficacy in various disease models, from vascular leakage to glaucoma.

References

- 1. This compound Does Not Improve Microcirculatory Perfusion ... [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Network Map of Endothelial TEK Tyrosine Kinase [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the clustering and activation of Tie2 ... [nature.com]

- 4. Tie2 Activation via VE-PTP Inhibition With this compound as ... [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of VE-PTP rejuvenates Schlemm's canal in aged ... [journals.plos.org]

Razuprotafib endothelial barrier stabilization protocols

Razuprotafib (AKB-9778) Application Data

The table below summarizes key experimental findings from recent studies investigating this compound.

| Experimental Context | Key Findings on Efficacy | Reported Dosage/Concentration | Primary Outcomes | Reference |

|---|

| Rat ECC (Extracorporeal Circulation) Model | Did not improve ECC-induced microcirculatory perfusion disturbances or renal edema. Suppressed ECC-induced increase in TNFα. Improved PaO₂/FiO₂ ratio and reduced lung interstitial inflammation. | 1 mg/kg (subcutaneous) | Improved gas exchange & reduced lung inflammation No effect on capillary perfusion or kidney edema Immediate decrease in Mean Arterial Pressure (MAP) | [1] | | Rat Systemic Inflammation (LPS) Model / Human Endothelial Cells In Vitro | Induced endothelial barrier dysfunction. This compound (AKB-9778) blunted these sVE-cadherin-induced effects. | 5 mg/kg (subcutaneous, in vivo) 1-10 µM (in vitro) | Blunted sVE-cadherin-induced barrier dysfunction Inhibited sVE-cadherin-induced RhoA activation | [2] |

Detailed Experimental Methodologies

Here is a detailed breakdown of the protocols from the studies cited above, which can serve as a reference for designing your own experiments.

Protocol: Rat Extracorporeal Circulation (ECC) Model

This protocol is used to simulate the systemic inflammatory response and microvascular dysfunction associated with clinical procedures like ECMO [1].

- Animal Model: Rats.

- Drug Treatment:

- This compound Group: Received 1 mg/kg of this compound.

- Administration: Subcutaneous injection.

- Timing: 30 minutes before the initiation of ECC.

- Control Groups: Placebo-treated ECC group and a sham-operated group.

- Key Outcome Assessments:

- Intravital Microscopy: Used to assess capillary perfusion in the cremaster muscle (continuously, intermittently, and non-perfused vessels).

- Wet-to-Dry Weight Ratio: Measured in kidneys and lungs to quantify tissue edema.

- Histopathological Analysis: Scored for lung interstitial inflammation, perivascular/alveolar edema, and kidney injury.

- Hemodynamic & Blood Gas Monitoring: Measured parameters like Mean Arterial Pressure (MAP), lactate, and PaO₂/FiO₂ ratio.

- Cytokine & Biomarker Analysis: Plasma levels of TNFα, Ang-2, IL-6, and ICAM-1 were analyzed.

Protocol: Investigating sVE-cadherin-Induced Barrier Dysfunction

This set of protocols investigates the molecular mechanism of endothelial barrier disruption and how this compound counteracts it [2].

- In Vivo Rat Model:

- Induction: Systemic inflammation induced by LPS injection.

- Drug Treatment: this compound at 5 mg/kg, administered subcutaneously.

- Assessment: In vivo measurements of microvascular permeability and flow in rat mesenteries using FITC-labeled albumin.

- In Vitro Human Cell Studies:

- Cell Type: Human microvascular endothelial cells (HMEC-1).

- Challenge: Treatment with recombinant human sVE-cadherin (EC1-5 domains) to induce barrier dysfunction.

- Co-Treatment with this compound: Used at concentrations of 1 µM and 10 µM.

- Assessment:

- Endothelial Barrier Function: Measured by Electric Cell-substrate Impedance Sensing (ECIS).

- Molecular Mechanism: Analysis of VE-PTP/VE-cadherin interaction and RhoGEF1-mediated RhoA activation (e.g., via Western Blot, pull-down assays).

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of action for this compound based on the assembled research, integrating both the ECC and sVE-cadherin studies:

Key Considerations for Researchers

- Context-Dependent Efficacy: this compound is not a universal barrier-stabilizer. Its efficacy is highly context-dependent, showing promise in models involving sVE-cadherin-mediated dysfunction or lung injury, but failing to improve outcomes in other scenarios like ECC-induced perfusion deficits [1] [2].

- Hemodynamic Monitoring: Be aware that this compound can cause a significant, immediate decrease in Mean Arterial Pressure, as observed in the rat ECC model. This requires careful monitoring in experimental settings [1].

- Mechanistic vs. Therapeutic Agent: Currently, this compound serves as an excellent tool compound for researching the VE-PTP pathway. However, its mixed results highlight the complexity of endothelial barrier regulation and suggest it may have limited utility as a broad-spectrum therapeutic agent in its current form.

References

Razuprotafib (AKB-9778) Application Notes and Protocols: Targeting Schlemm's Canal for Intraocular Pressure Reduction

Introduction and Therapeutic Rationale

Open-angle glaucoma (OAG) represents a leading cause of irreversible blindness worldwide, affecting approximately 44.7 million people globally, with projections suggesting this burden will increase significantly in coming decades. [1] OAG is characterized by progressive optic neuropathy with associated visual field loss, wherein elevated intraocular pressure (IOP) remains the primary modifiable risk factor. Current therapeutic approaches primarily focus on IOP reduction through mechanisms that either decrease aqueous humor production or enhance uveoscleral outflow, largely neglecting the conventional outflow pathway through the trabecular meshwork (TM) and Schlemm's canal (SC). [1] [2] This limitation of existing drug classes has prompted investigation into novel agents that directly target the pathological changes in the conventional outflow pathway, with Tie2 activation emerging as a particularly promising approach.

Razuprotafib (formerly AKB-9778) is a first-in-class small molecule inhibitor of vascular endothelial protein tyrosine phosphatase (VE-PTP) that activates the Tie2 receptor by inhibiting its negative regulator. [2] The angiopoietin-Tie2 signaling pathway has been genetically implicated in both primary congenital glaucoma and primary open-angle glaucoma, with human genetic studies identifying loss-of-function variants in TEK (encoding Tie2) and its primary ligand ANGPT1 in patients with glaucoma. [3] The Tie2 receptor is highly expressed in Schlemm's canal endothelial cells, making it an ideal target for interventions designed to enhance conventional outflow facility. [3] [2] Unlike current frontline glaucoma therapies that do not address the underlying pathology in the conventional outflow pathway, this compound represents a disease-modifying approach that directly targets Schlemm's canal dysfunction to restore physiological aqueous humor outflow.

Table 1: Key Characteristics of this compound (AKB-9778)

| Parameter | Specification | Clinical Relevance |

|---|---|---|

| Molecular Target | VE-PTP (vascular endothelial protein tyrosine phosphatase) | Negative regulator of Tie2 receptor; inhibition enhances Tie2 phosphorylation |

| Mechanism of Action | Tie2 receptor activation | Increases Schlemm's canal lumen area and outflow facility |

| Development Stage | Phase 2 clinical trials completed | Demonstrated statistically significant IOP reduction in patients with OAG/OHT |

| Administration Routes | Subcutaneous, topical ocular | Topical formulation developed for glaucoma treatment |

| Therapeutic Class | First-in-class Tie2 activator | Novel mechanism targeting conventional outflow pathway |

Mechanism of Action and Signaling Pathway

The angiopoietin-Tie2 signaling pathway plays a critical role in the development and maintenance of Schlemm's canal, a specialized vascular structure that constitutes the primary drainage route for aqueous humor from the anterior chamber. [3] Under physiological conditions, binding of angiopoietin-1 (Angpt1) to the Tie2 receptor promotes receptor dimerization and autophosphorylation of intracellular tyrosine residues, initiating downstream signaling cascades that maintain endothelial cell integrity, promote cell survival, and regulate vascular stability. [3] [2] VE-PTP functions as a critical negative regulator of this pathway by directly dephosphorylating Tie2, thereby attenuating its signaling activity. This compound exerts its therapeutic effects by selectively inhibiting VE-PTP, which shifts the equilibrium toward sustained Tie2 activation even in the absence of increased angiopoietin stimulation.

The cellular effects of Tie2 activation in Schlemm's canal endothelium include reorganization of cellular junctions and cytoskeletal elements that collectively increase the filtration area available for aqueous humor efflux. [2] Preclinical studies in mouse models have demonstrated that this compound treatment significantly expands Schlemm's canal lumen and enhances outflow facility, providing a mechanistic foundation for its IOP-lowering effects. [2] Importantly, VE-PTP localization studies have confirmed its specific expression in Schlemm's canal endothelial cells in both human and mouse eyes, explaining the tissue-selective effects of this compound despite the broader distribution of Tie2 in other vascular beds. [2] This selective expression pattern enables targeted modulation of the conventional outflow pathway without widespread vascular effects.

Diagram 1: this compound Mechanism of Action via VE-PTP Inhibition and Tie2 Activation. This compound binds to and inhibits VE-PTP, preventing dephosphorylation of Tie2 receptors. Concurrent angiopoietin-1 binding promotes Tie2 phosphorylation, leading to Schlemm's canal expansion and increased aqueous outflow with subsequent IOP reduction.

The signaling crosstalk between the trabecular meshwork and Schlemm's canal represents a critical regulatory axis for IOP homeostasis. [3] Single-cell transcriptomic analyses have revealed that Angpt1 expression is predominantly localized to neural crest-derived trabecular meshwork cells, while its receptor Tie2 is primarily expressed in Schlemm's canal endothelium. [3] This paracrine signaling relationship underscores the importance of trabecular meshwork-Schlemm's canal crosstalk in maintaining conventional outflow function. In glaucomatous eyes, disruption of this signaling axis contributes to Schlemm's canal collapse and increased outflow resistance. By enhancing Tie2 signaling independently of angiopoietin ligands, this compound effectively bypasses pathological disruptions in this crosstalk, representing a novel therapeutic strategy that directly targets the underlying pathophysiology of impaired conventional outflow in glaucoma.

Clinical Efficacy Data

Phase 2 Clinical Trial Results

The efficacy and safety of this compound were evaluated in a phase 2, double-masked, randomized, multicenter, parallel-group study involving 194 subjects with open-angle glaucoma or ocular hypertension. [1] [4] Participants were randomized to one of three treatment arms: This compound every day (QD) + latanoprost, This compound twice daily (BID) + latanoprost, or latanoprost monotherapy. The primary endpoint was change in mean diurnal IOP from baseline at day 28, with IOP measurements obtained at 08:00, 10:00, 12:00, and 16:00 hours using Goldmann applanation tonometry. [1] The study demonstrated that This compound BID + latanoprost resulted in a statistically significant greater reduction in diurnal IOP compared to latanoprost alone (7.95 ± 0.26 mmHg vs. 7.04 ± 0.26 mm Hg, P < 0.05). [1] [4] This enhancement of IOP reduction with twice-daily dosing suggests that sustained Tie2 activation is necessary for maximal therapeutic effect.

Further analysis of the clinical data revealed important time-dependent effects, with a smaller IOP reduction difference observed after 14 days of treatment (7.62 ± 0.26 mm Hg for this compound BID + latanoprost vs. 7.03 ± 0.26 mm Hg for latanoprost alone, P = 0.11) compared to the 28-day endpoint. [1] This progressive efficacy with longer treatment duration aligns with the proposed mechanism of action involving structural remodeling of Schlemm's canal, which would be expected to require sustained pathway activation. Additionally, subgroup analyses revealed more pronounced IOP reductions in patients with higher baseline IOP, with a 1.6 mmHg additional IOP reduction in patients with post-washout IOPs >26 mmHg compared to those with lower baseline pressures. [5] This differential efficacy suggests that this compound may offer particular benefit for patients with more severe ocular hypertension.

Table 2: Efficacy Outcomes from Phase 2 Clinical Trial of this compound in OAG/OHT Patients

| Treatment Group | Mean Diurnal IOP Reduction at Day 14 (mm Hg) | Mean Diurnal IOP Reduction at Day 28 (mm Hg) | P-value vs. Latanoprost Monotherapy | Clinical Significance |

|---|---|---|---|---|

| Latanoprost Monotherapy | 7.03 ± 0.26 | 7.04 ± 0.26 | Reference | Standard of care |

| This compound QD + Latanoprost | Not reported | Not significant | >0.05 | Once-daily dosing insufficient |

| This compound BID + Latanoprost | 7.62 ± 0.26 | 7.95 ± 0.26 | <0.05 | Statistically significant enhancement |

Safety and Tolerability Profile

In the phase 2 clinical trial, topical ocular this compound was generally well tolerated when administered as an adjunct to latanoprost therapy. [1] The most notable adverse effect was conjunctival hyperemia, which increased by 1.1 units on the four-point Efron scale two hours post-dose from a baseline value of 0.6 units, with subsequent decrease thereafter. [1] This transient hyperemia is consistent with the mechanism of action, as Tie2 activation promotes vascular dilation and increased blood flow. An increase of two or more grades on the hyperemia scale compared to any previous timepoint for an individual eye was recorded as an adverse event, and if patients complained of hyperemia, an adverse event was recorded regardless of grade. [1] Only one subject (in the this compound BID + latanoprost group) discontinued study participation due to an adverse event, with 193 of 194 randomized subjects (99.5%) completing the study. [1]

Beyond ocular applications, this compound has been evaluated for other indications including acute respiratory distress syndrome (ARDS) in the I-SPY COVID Trial. [6] In this critically ill population, the drug was associated with a modest reduction in systolic blood pressure (approximately 4-5 mm Hg), which was attributed to nitric oxide production by endothelial cells downstream of Tie2 activation. [6] While this effect was not clinically significant in most patients, it complicated administration in COVID-19 patients with hemodynamic instability, leading to discontinuation of testing in this trial. [6] Importantly, no such systemic effects have been reported with topical ocular administration, supporting the favorable safety profile of this compound for glaucoma treatment.

Experimental Protocols

In Vivo IOP Measurement in Animal Models

Comprehensive assessment of this compound's IOP-lowering efficacy requires validated protocols for in vivo measurement in animal models. The following protocol outlines the standardized approach for evaluating topical ocular this compound in mouse models:

Animals: Use C57BL/6 mice (8-12 weeks old), with sample sizes of 8-12 animals per treatment group to ensure adequate statistical power. Include Tie2 heterozygous (Tie2+/-) mice to evaluate efficacy in models with compromised Tie2 signaling. [2]

Drug Formulation: Prepare 4.0% this compound in a vehicle containing 15% hydroxypropyl-β-cyclodextrin (HPβCD) + 1% dextrose. [2] The vehicle solution alone serves as the negative control.

Dosing Protocol: Administer 2.5 μL drops topically to the corneal surface once or twice daily. For combination studies with prostaglandin analogs, administer latanoprost (0.005%) once daily in the evening, with this compound administered at least 5 minutes apart from other ocular medications. [1]

IOP Measurement: Measure IOP using a calibrated rebound tonometer (e.g., TonoLab) at consistent times throughout the day (e.g., 08:00, 10:00, 12:00, and 16:00 hours) to account for diurnal fluctuations. [1] [2] Perform measurements under gentle physical restraint without anesthesia, as anesthetic agents can influence IOP measurements. Take six consecutive measurements per eye and calculate the mean, excluding any readings with excessive standard deviation.

Study Duration: Conduct treatment for a minimum of 28 days to evaluate sustained IOP-lowering effects, with interim measurements at days 7, 14, and 21. [1]

Data Analysis: Express IOP values as mean ± SEM. Perform statistical analysis using two-way ANOVA with repeated measures, followed by post-hoc tests with appropriate corrections for multiple comparisons. Significance is defined as P < 0.05.

For rabbit studies, similar principles apply with modifications for species differences: use 30 μL drop volumes administered once or twice daily, and consider using pneumatonometry or applanation tonometry for IOP measurement. [2] Include baseline IOP measurements before treatment initiation and monitor for potential systemic effects given the larger drop volume relative to body size.

Outflow Facility Measurements

Outflow facility represents a critical functional parameter that directly reflects conventional outflow pathway function. The following ex vivo protocol enables quantitative assessment of this compound's effect on aqueous humor dynamics:

Enucleation and Preparation: Enucleate eyes immediately post-euthanasia and place in chilled, oxygenated physiological saline solution. Carefully dissect to isolate the anterior segment with intact outflow tissues. [2]

Perfusion System Setup: Mount the anterior segment in a custom perfusion chamber maintained at 35°C. Connect to a computer-controlled perfusion system capable of generating precise pressure-flow relationships. Use Dulbecco's modified Eagle medium (DMEM) supplemented with 5.5 mM glucose and antibiotics as the perfusion fluid. [2]

Baseline Measurement: Perfuse at sequential pressure steps (8, 12, 16, 20, and 25 mm Hg) with a minimum 45-minute equilibration period at each pressure. Measure flow rates at each pressure point to establish baseline pressure-flow relationships.

Drug Treatment: Add this compound (10-100 μM) to the perfusion reservoir or administer via bolus injection into the perfusion line. For control eyes, use vehicle solution alone.

Post-Treatment Measurement: Repeat the pressure-step protocol after 2-4 hours of drug exposure to assess treatment effects on outflow facility.

Data Analysis: Calculate outflow facility (C) as the slope of the pressure-flow relationship using linear regression. Normalize post-treatment values to baseline and compare between treatment groups using Student's t-test or one-way ANOVA with appropriate post-hoc testing.

This ex vivo approach provides direct functional assessment of conventional outflow enhancement without confounding influences from aqueous production or uveoscleral outflow, making it particularly valuable for mechanistic studies of trabecular outflow function.

Schlemm's Canal Morphometry

Histological assessment of Schlemm's canal morphology provides structural correlates to functional outflow improvements. The following protocol details the quantitative analysis of SC dimensions:

Tissue Fixation and Processing: Enucleate eyes and fix in 4% paraformaldehyde for 24 hours at 4°C. Process through graded sucrose solutions (10%, 20%, 30%) for cryoprotection before embedding in optimal cutting temperature (OCT) compound. [3]